molecular formula C40H62ClN9O18S2 B609033 Micropeptin 478B CAS No. 186368-51-4

Micropeptin 478B

Cat. No. B609033
CAS RN: 186368-51-4
M. Wt: 1056.55
InChI Key: SBCCONGDAHGETE-HWXQPLKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Micropeptin 478B is a plasmin inhibitor isolated from the Cyanobacterium Microcystis aeruginosa.

Scientific Research Applications

Protease Inhibition

Micropeptin 478B has been identified as a potent inhibitor of various proteases. It's part of a group of micropeptins isolated from the cyanobacterium Microcystis aeruginosa, which have been shown to inhibit trypsin and chymotrypsin. These compounds vary in their inhibitory concentration (IC50), indicating their potential for diverse biomedical applications, especially in conditions where protease activity is a factor (Gesner-Apter & Carmeli, 2009).

Chemical Biology and Drug Discovery

Micropeptin 478B, as a member of the Ahp-cyclodepsipeptides family, has shown significant promise in drug discovery due to its serine protease inhibitory properties. Research on Ahp-cyclodepsipeptides, which includes micropeptins, has focused on their isolation, structural elucidation, biosynthesis, and molecular mode of action, contributing substantially to the field of chemical biology and pharmacology (Köcher et al., 2020).

Enzyme Inhibition Mechanism Studies

The elucidation of the structure of micropeptin 478B and its analogs has been crucial in understanding their mechanism of enzyme inhibition. This information is vital for the design of potent aminopeptidase inhibitors and other pharmaceutical agents targeting specific enzymes. The crystal structure of microginin FR1, a compound similar to micropeptin 478B, bound to bovine lens leucine aminopeptidase, has provided insights into the binding structure and could be beneficial for the development of new inhibitors (Kraft et al., 2006).

Genetic and Biosynthetic Studies

The genetic basis for the biosynthesis of micropeptin 478B has been a subject of study. The gene cluster involved in producing micropeptin in Microcystis aeruginosa was identified, providing insight into the non-ribosomal peptide synthetases (NRPSs) responsible for its synthesis. This research is significant for understanding the biosynthesis of cyclic peptides in cyanobacteria and may contribute to the synthetic production of micropeptin and related compounds (Nishizawa et al., 2011).

properties

CAS RN

186368-51-4

Product Name

Micropeptin 478B

Molecular Formula

C40H62ClN9O18S2

Molecular Weight

1056.55

IUPAC Name

[(2R)-1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-2,8-bis[(2S)-butan-2-yl]-5-[(3-chloro-4-hydroxyphenyl)methyl]-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-1-oxo-3-sulfooxypropan-2-yl] hydrogen sulfate

InChI

InChI=1S/C40H62ClN9O18S2/c1-7-19(3)30-39(59)67-21(5)31(48-35(55)28(68-70(63,64)65)18-66-69(60,61)62)36(56)45-24(10-9-15-44-40(42)43)33(53)46-25-12-14-29(52)50(37(25)57)32(20(4)8-2)38(58)49(6)26(34(54)47-30)17-22-11-13-27(51)23(41)16-22/h11,13,16,19-21,24-26,28-32,51-52H,7-10,12,14-15,17-18H2,1-6H3,(H,45,56)(H,46,53)(H,47,54)(H,48,55)(H4,42,43,44)(H,60,61,62)(H,63,64,65)/t19-,20-,21+,24-,25-,26-,28+,29+,30-,31-,32-/m0/s1

InChI Key

SBCCONGDAHGETE-HWXQPLKUSA-N

SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC(=C(C=C3)O)Cl)C)C(C)CC)O)CCCN=C(N)N)NC(=O)C(COS(=O)(=O)O)OS(=O)(=O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Micropeptin 478B; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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